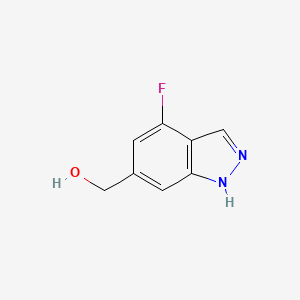
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a p-tolyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-chloroacetophenone with methylhydrazine in the presence of an acid catalyst can yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation and metal-free catalysts has been explored to enhance reaction efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding 1-methyl-3-(p-tolyl)-1H-pyrazole.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: 1-methyl-3-(p-tolyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-(p-tolyl)-1H-pyrazole: Lacks the chlorine substituent at the 5-position.
5-chloro-1-phenyl-3-(p-tolyl)-1H-pyrazole: Contains a phenyl group instead of a methyl group at the 1-position.
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Contains a phenyl group instead of a p-tolyl group at the 3-position.
Uniqueness
5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the p-tolyl group at the 3-position can enhance its potential as a versatile intermediate for the synthesis of various derivatives with tailored properties.
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h3-7H,1-2H3 |
Clave InChI |
FQXUYNMUILXRSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)


![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)


![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)






